molecular formula C16H20ClN3O3S B2917779 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921844-97-5

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2917779
M. Wt: 369.86
InChI Key: VHGCXQJMWQTQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Modification

One of the significant applications of compounds related to 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is in protein modification. IME-thioglycosides, derived from similar compounds, have shown promise in attaching sugars to proteins. These thioglycosides react with amines, amino acids, and proteins, retaining full activity in enzymes like alpha-amylase and lysozyme, making them valuable in biochemical research (Lee, Stowell, & Krantz, 1976).

ACAT-1 Inhibition

Research has also explored derivatives of this compound as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), an enzyme implicated in cholesterol metabolism. The introduction of a piperazine unit in the molecular structure resulted in enhanced solubility and oral absorption, showing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Agents

Synthetic derivatives of similar structures have been explored for their antibacterial properties. Compounds such as 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides exhibit significant antibacterial activity, indicating potential applications in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Metabolism and Toxicity Studies

Derivatives of this compound have been studied for their metabolism and potential toxicity. Research on chloroacetamide herbicides, which share structural similarities, revealed insights into their metabolism in liver microsomes, contributing to our understanding of their toxicological properties (Coleman et al., 2000).

Heterocyclic Synthesis

The compound's derivatives have been used in synthesizing various heterocyclic compounds. Thioureido-acetamides are starting materials for one-pot cascade reactions to form heterocycles like 2-iminothiazoles and thioparabanic acids, highlighting their utility in organic chemistry (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-23-6-5-18-15(22)9-20-14(10-21)8-19-16(20)24-11-12-3-2-4-13(17)7-12/h2-4,7-8,21H,5-6,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCXQJMWQTQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

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